molecular formula C18H22ClN3O3S B2695984 N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1216824-51-9

N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No.: B2695984
CAS No.: 1216824-51-9
M. Wt: 395.9
InChI Key: BFDXKAWSJKYPQU-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a heterocyclic compound with the molecular formula C21H23ClN4O2S2 and a molecular weight of 463.0 . Its structure comprises a benzothiazole core substituted with a 4-methoxy group, linked via a carboxamide bridge to a furan-2-carboxamide moiety. The 3-(dimethylamino)propyl side chain, protonated as a hydrochloride salt, enhances solubility and may contribute to receptor binding in biological systems.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S.ClH/c1-20(2)10-6-11-21(17(22)14-8-5-12-24-14)18-19-16-13(23-3)7-4-9-15(16)25-18;/h4-5,7-9,12H,6,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDXKAWSJKYPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a furan ring, a benzo[d]thiazole moiety, and a dimethylamino propyl side chain, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H26ClN5O2SC_{19}H_{26}ClN_{5}O_{2}S, with a molecular weight of approximately 423.96 g/mol. The presence of various functional groups enhances its solubility and may influence its biological profile.

PropertyValue
Molecular FormulaC19H26ClN5O2S
Molecular Weight423.96 g/mol
CAS Number1216827-86-9

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of deubiquitylating enzymes (DUBs). DUBs are crucial for regulating protein degradation and signal transduction pathways, making them important therapeutic targets in various diseases, including cancer and neurodegenerative disorders.

Moreover, compounds with similar structures have shown potential as agonists of the STING (Stimulator of Interferon Genes) pathway, which plays a vital role in modulating immune responses. This suggests that this compound may also have immunomodulatory effects.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, structural analogs have been tested for their ability to inhibit cancer cell proliferation in vitro. In one study, compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as chemotherapeutic agents.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. A study involving similar thiazole derivatives revealed that they could inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. The most active compounds showed COX-2 selectivity with significant reductions in inflammatory markers such as interleukin-1 beta (IL-1β), indicating that this compound might possess anti-inflammatory properties .

Case Studies and Research Findings

  • Inhibition of Deubiquitylating Enzymes : Initial studies suggest that this compound effectively inhibits specific DUBs, leading to altered protein degradation pathways. This inhibition was linked to reduced tumor growth in preclinical models.
  • Immunomodulation via STING Pathway : Analogous compounds have been shown to activate the STING pathway, enhancing immune responses against tumors. This effect was associated with increased production of type I interferons and other cytokines critical for antitumor immunity.
  • Cytotoxicity Against Cancer Cell Lines : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural features, such as carboxamide linkages, heterocyclic cores, or substituted side chains.

SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride)

  • Molecular Formula : C15H20ClN3O2
  • Molecular Weight : 309.79
  • Key Features: Quinoline core (vs. benzothiazole in the target compound). 4-Hydroxy group instead of 4-methoxy substitution. Shared 3-(dimethylamino)propyl side chain.
  • The hydroxyl group could enhance hydrogen bonding but reduce lipophilicity relative to the methoxy group.

Alfuzosin Hydrochloride Impurity A (N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide)

  • Key Features: Quinazoline core with 4-amino-6,7-dimethoxy substitutions. Shared furan-2-carboxamide and 3-aminopropyl chain.
  • The 6,7-dimethoxy groups may improve metabolic stability but increase steric hindrance .

N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4)

  • Molecular Formula : C18H17N3O4S
  • Molecular Weight : 371.4
  • Key Features: Thiazole core (vs. benzothiazole). 3-Methoxybenzyl substitution instead of dimethylaminopropyl.
  • The methoxybenzyl group introduces steric bulk and lipophilicity, which may affect membrane permeability .

Pyrazole Carboxamide Derivatives (e.g., Compounds 3a–3p)

  • Example: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Molecular Formula: C21H15ClN6O Molecular Weight: 403.1
  • Key Features: Pyrazole core with chloro and methyl substitutions. Cyanophenyl and carboxamide linkages.
  • Implications :
    • Pyrazole derivatives are often optimized for anti-inflammatory or antimicrobial activity.
    • The absence of a benzothiazole or furan ring limits direct structural overlap but highlights the versatility of carboxamide-based designs .

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Molecular Weight Notable Features Reference
Target Compound Benzothiazole 4-Methoxy, furan-2-carboxamide 463.0 High lipophilicity; CNS-targeting potential
SzR-105 Quinoline 4-Hydroxy, dimethylaminopropyl 309.79 Planar core; moderate solubility
Alfuzosin Impurity A Quinazoline 6,7-Dimethoxy, furan-2-carboxamide N/A Steric hindrance; metabolic stability
CAS 923226-70-4 Thiazole 3-Methoxybenzyl, furan-2-carboxamide 371.4 Reduced aromaticity; moderate permeability
Pyrazole Derivative (3a) Pyrazole Chloro, methyl, cyanophenyl 403.1 Antimicrobial/anti-inflammatory applications

Research Findings and Implications

  • Synthetic Strategies : The target compound’s synthesis likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt), similar to pyrazole derivatives , but requires regioselective substitution on the benzothiazole ring .
  • Pharmacological Potential: The benzothiazole-furan scaffold is associated with kinase inhibition or serotonin receptor modulation, whereas quinoline/quinazoline analogs (e.g., SzR-105, Alfuzosin impurities) target adrenergic or histamine receptors .
  • Solubility vs. Bioavailability: The dimethylaminopropyl group in the target compound improves water solubility over analogs like CAS 923226-70-4, which relies on a methoxybenzyl group for lipophilicity .

Q & A

Q. What are the recommended synthetic pathways for preparing N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride?

The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides under acidic conditions .
  • Step 2: Introduction of the dimethylaminopropyl group using nucleophilic substitution or amidation reactions, often requiring anhydrous solvents like THF or DMF and catalysts such as HBTU .
  • Step 3: Final coupling of the furan-2-carboxamide moiety via carbodiimide-mediated amidation (e.g., EDC/HCl) . Optimization Tips: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) for purity >95% .

Q. How can structural analogs of this compound guide initial biological screening?

Structural analogs with modifications in the benzo[d]thiazole, dimethylaminopropyl, or carboxamide groups (Table 1) provide insights into structure-activity relationships (SAR):

Analog FeatureBiological Activity ObservedSource Study
Nitrobenzamide substitutionEnhanced kinase inhibition (IC₅₀: 0.8 µM) Oncology screening
Morpholinopropyl side chainImproved solubility in aqueous buffers Pharmacokinetics
Fluorinated benzothiazoleIncreased antimicrobial potency (MIC: 2 µg/mL) Microbiology assays

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR: Confirm regiochemistry of the benzo[d]thiazole and dimethylaminopropyl groups. Look for characteristic shifts:
  • Benzo[d]thiazole C2-H: δ 7.8–8.2 ppm .
  • Dimethylamino protons: δ 2.2–2.5 ppm (singlet) .
    • HPLC: Assess purity (>98%) using a C18 column (acetonitrile/0.1% TFA gradient) .
    • FT-IR: Identify amide C=O stretch (~1650 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in kinase inhibition data between in vitro and cell-based assays be resolved?

Discrepancies may arise from:

  • Off-target effects: Use isoform-specific kinase inhibitors (e.g., staurosporine for PKC) in counter-screens .
  • Cellular uptake limitations: Measure intracellular concentrations via LC-MS/MS and correlate with activity .
  • Metabolic instability: Perform microsomal stability assays (e.g., human liver microsomes, NADPH cofactor) to identify metabolic hotspots .

Q. What in silico strategies optimize the compound's pharmacokinetic profile?

  • Molecular Dynamics (MD): Simulate binding to human serum albumin (HSA) to predict plasma protein binding .
  • QSAR Modeling: Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors to refine bioavailability .
  • CYP450 Docking: Predict metabolism using CYP3A4 and CYP2D6 crystal structures (PDB IDs: 4NY4, 5TFT) .

Q. How do crystallographic studies resolve ambiguities in the compound’s tautomeric forms?

  • Single-Crystal X-Ray Diffraction: Assign tautomerism in the benzo[d]thiazole ring (e.g., enol vs. keto forms) via electron density maps .
  • Variable-Temperature NMR: Monitor chemical shift changes in DMSO-d₆ to detect tautomeric equilibria .

Q. What orthogonal assays validate the compound's mechanism of action in oncology?

  • Apoptosis: Caspase-3/7 activation (luminescence assay) and Annexin V-FITC/PI flow cytometry .
  • Cell Cycle Arrest: DNA content analysis (propidium iodide staining) and Western blot for cyclin-dependent kinases (CDK1, CDK4) .
  • Target Engagement: Cellular thermal shift assay (CETSA) to confirm binding to putative kinase targets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

  • Context-Specific Factors: Test in isogenic cell pairs (e.g., wild-type vs. p53-null) to identify genetic dependencies .
  • Microenvironment Mimicry: Use 3D spheroid models with hypoxic cores to replicate in vivo conditions .
  • Batch Effects: Standardize FBS lot numbers and passage numbers for cell lines to reduce variability .

Tables for Key Comparisons

Q. Table 1. Structural Analogs and Biological Activities

Compound ModificationTarget ActivityEfficacy (IC₅₀/MIC)Reference
4-Nitrobenzamide substitutionTyrosine kinase inhibition0.8 µM
4-Fluorobenzo[d]thiazoleAntifungal (C. albicans)2 µg/mL
Morpholinopropyl side chainAqueous solubility enhancement15 mg/mL

Q. Table 2. Recommended Analytical Parameters

TechniqueCritical ParametersAcceptable Range
¹H NMR (400 MHz)Benzo[d]thiazole C2-H shiftδ 7.8–8.2 ppm
HPLC (C18)Retention time consistency±0.2 min
FT-IRAmide I band position1640–1660 cm⁻¹

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